1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
1-(Benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the triazoloquinazoline family.
Preparation Methods
The synthesis of 1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple stepsCommon reagents used in these reactions include various alkylating agents, thiols, and cyclization catalysts .
Industrial production methods for such compounds are generally scaled-up versions of laboratory procedures, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(Benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activity.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its dual inhibition of c-Met and VEGFR-2 kinases.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The uniqueness of 1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide lies in its specific structural features and its potent inhibitory effects on key kinases involved in cancer progression .
Properties
Molecular Formula |
C27H31N5O2S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-benzylsulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C27H31N5O2S/c1-18(2)14-15-31-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(31)29-30-27(32)35-17-19-8-4-3-5-9-19/h3-5,8-9,12-13,16,18,21H,6-7,10-11,14-15,17H2,1-2H3,(H,28,33) |
InChI Key |
GWAHANTWLMJURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5 |
Origin of Product |
United States |
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